molecular formula C14H13BrOZn B14889200 4-(4'-MethylbenZyloxy)phenylZinc bromide

4-(4'-MethylbenZyloxy)phenylZinc bromide

Cat. No.: B14889200
M. Wt: 342.5 g/mol
InChI Key: BQKHWQLWXBDISF-UHFFFAOYSA-M
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Description

4-(4'-Methylbenzyloxy)phenylzinc bromide is an organozinc compound characterized by a zinc center bonded to a bromine atom and a substituted aryl group. The aryl moiety features a methylbenzyloxy (-OCH₂C₆H₄CH₃) substituent at the para position, which introduces steric bulk and modulates electronic properties. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds in organic synthesis.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BQKHWQLWXBDISF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(4’-Methylbenzyloxy)bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of 4-(4’-Methylbenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.

    Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-(4’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules and studying their functions.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4’-Methylbenzyloxy)phenylzinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with a catalyst, which enhances the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Differences

  • Tetraaqua-(4,4'-bipyridyl)zinc(II) 3-(4-(carboxymethoxy)phenyl)propanoate (): This zinc complex features a hexacoordinate Zn(II) center bound to two nitrogen atoms from 4,4'-bipyridyl and four oxygen atoms from water molecules. The carboxylate ligand forms a 3D supramolecular structure via hydrogen bonding . In contrast, 4-(4'-methylbenzyloxy)phenylzinc bromide is likely a low-coordinate organozinc species (typically 2- or 3-coordinate), prioritizing reactivity over structural stability. The absence of aqueous coordination in the latter enhances its utility in anhydrous organic reactions.
  • 4-Methoxybenzyl Bromide ():
    This compound (C₈H₉BrO, molar mass 201.06 g/mol) is a benzyl bromide derivative with a methoxy group. It serves as an alkylating agent in pharmaceutical synthesis . Unlike the zinc-bound aryl group in 4-(4'-methylbenzyloxy)phenylzinc bromide, the bromine here is directly bonded to the benzyl carbon, making it more electrophilic and prone to nucleophilic substitution.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Coordination Number Applications
4-(4'-Methylbenzyloxy)phenylzinc bromide* C₁₄H₁₃BrOZn ~342.3 Arylzinc bromide, ether 2–3 Cross-coupling reactions
Tetraaqua-(4,4'-bipyridyl)zinc(II) complex C₂₁H₂₆N₂O₉Zn·C₁₁H₁₀O₅ ~666.2 Carboxylate, bipyridyl 6 Metal-organic frameworks, materials science
4-Methoxybenzyl bromide C₈H₉BrO 201.06 Benzyl bromide, methoxy N/A Pharmaceutical intermediate

*Calculated molar mass based on stoichiometry.

Key Research Findings

  • Synthetic Versatility: Zinc reagents like 4-(4'-methylbenzyloxy)phenylzinc bromide are prized for their compatibility with diverse electrophiles, enabling access to polysubstituted aromatics.
  • Thermal Stability: The tetraaqua-zinc complex in requires heating (120°C) for crystallization, whereas organozinc bromides are typically moisture-sensitive and require low-temperature handling.

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